6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
Overview
Description
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is a synthetic purine nucleoside analog. This compound is characterized by the presence of a chloro substituent at the 6th position of the purine ring and a ribofuranosyl group protected by an isopropylidene moiety. It is often used in biochemical research due to its structural similarity to naturally occurring nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropurine.
Glycosylation: The 6-chloropurine is then glycosylated with a protected ribofuranose derivative. This step often uses a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the reaction.
Protection: The ribofuranose moiety is protected with an isopropylidene group to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The isopropylidene protecting group can be hydrolyzed under acidic conditions to yield the free ribofuranosyl derivative.
Common Reagents and Conditions
Lewis Acids: Used in glycosylation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids: For hydrolysis of protecting groups.
Major Products
Substituted Purines: Resulting from nucleophilic substitution.
Deprotected Nucleosides: From hydrolysis reactions.
Scientific Research Applications
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: To study the mechanisms of nucleoside transport and metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. The molecular targets include enzymes involved in nucleoside metabolism, such as kinases and polymerases.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the ribofuranosyl group.
9-beta-D-Ribofuranosylpurine: Lacks the chloro substituent.
6-Methyl-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine: Has a methyl group instead of a chloro group.
Uniqueness
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is unique due to its specific combination of a chloro substituent and a protected ribofuranosyl group, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNZOUPLVQLRV-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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